molecular formula C8H9ClN2O2 B561326 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride CAS No. 105202-20-8

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

Cat. No.: B561326
CAS No.: 105202-20-8
M. Wt: 200.622
InChI Key: FMFVQOXMVRDWNQ-UHFFFAOYSA-N
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Description

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves the selective transfer hydrogenation of functionalized nitroarene using a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . Another method involves the regioselective synthesis using copper sulfate and copper turnings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amino groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Uses reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often employs halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various amino derivatives .

Mechanism of Action

The mechanism of action of 7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological pathways related to inflammation and bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methyl-2H-benzo[1,4]oxazin-3(4H)-one hydrochloride
  • 7-Amino-4-phenethyl-2H-benzo[1,4]oxazin-3(4H)-one
  • 6-Amino-4-benzyl-2H-benzo[1,4]oxazin-3(4H)-one

Uniqueness

7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-amino-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-5-1-2-6-7(3-5)12-4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVQOXMVRDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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